6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine
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Overview
Description
6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 2nd position, and a methoxy group at the 5th position of the pyrimidine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The chloro, fluorophenyl, and methoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.
Scientific Research Applications
6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
6-Chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)-5-methoxypyrimidin-4-amine: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
6-Chloro-2-phenyl-5-methoxypyrimidin-4-amine: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
6-Chloro-2-(3-fluorophenyl)-4-aminopyrimidine: Lacks the methoxy group, which may alter its solubility and pharmacokinetic properties.
The unique combination of substituents in this compound imparts distinct properties that differentiate it from these similar compounds.
Properties
Molecular Formula |
C11H9ClFN3O |
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Molecular Weight |
253.66 g/mol |
IUPAC Name |
6-chloro-2-(3-fluorophenyl)-5-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C11H9ClFN3O/c1-17-8-9(12)15-11(16-10(8)14)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,15,16) |
InChI Key |
VDUHWTPOEVEMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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